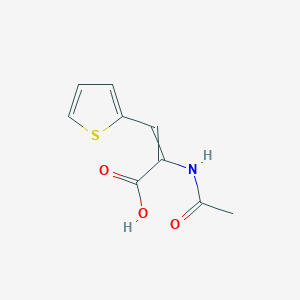![molecular formula C11H10N2O2 B1269679 N-[4-(cyanoacetyl)phenyl]acetamide CAS No. 252895-07-1](/img/structure/B1269679.png)
N-[4-(cyanoacetyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(cyanoacetyl)phenyl]acetamide (N-CPA) is an organic compound belonging to the family of nitriles. It is a colorless, odorless, and crystalline solid that is soluble in water and has a melting point of around 130°C. N-CPA is used in a variety of applications in the chemical, pharmaceutical, and food industries. It is also used in the synthesis of various compounds, such as pharmaceuticals, pesticides, and dyes.
Scientific Research Applications
Antimicrobial Applications
N-[4-(cyanoacetyl)phenyl]acetamide and its derivatives have been studied for their antimicrobial properties. Research has shown that certain synthesized compounds incorporating this molecule exhibit promising in vitro antibacterial and antifungal activities. For example, Darwish et al. (2014) synthesized novel heterocyclic compounds incorporating a sulfamoyl moiety derived from N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, which displayed significant antimicrobial properties (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Electronic and Biological Interactions
G. Bharathy et al. (2021) investigated the structural parameters, electron behavior, wave function, and biological properties of N-[4-(Ethylsulfamoyl)phenyl]acetamide using Gaussian 16 W DFT tool. This study provided insights into the reactivity of the compound in different solvents and its potential applications in biological systems (Bharathy et al., 2021).
Applications in Natural Synthesis of Drugs
N-(2-Hydroxyphenyl)acetamide, a derivative of this compound, serves as an intermediate in the natural synthesis of antimalarial drugs. Magadum and Yadav (2018) conducted a study on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, which is crucial in antimalarial drug synthesis (Magadum & Yadav, 2018).
Anti-inflammatory and Antipyretic Properties
Research by E. Fayed et al. (2021) on 2(1H)-pyridone molecules bearing a 4-hydroxyphenyl moiety, synthesized through a reaction with 2-cyano-N-(4-hydroxyphenyl)acetamide, revealed significant anti-inflammatory and antipyretic characters. These molecules, due to their biological behavior, were evaluated for in-vitro and in-vivo applications, showing promising results (Fayed et al., 2021).
Mechanism of Action
Target of Action
N-[4-(cyanoacetyl)phenyl]acetamide, also known as N-[4-(2-cyanoacetyl)phenyl]acetamide, is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered privileged structures and are extensively utilized as reactants in the synthesis of various heterocyclic compounds .
Mode of Action
The carbonyl and cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents, forming a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can participate in a variety of condensation and substitution reactions .
Biochemical Pathways
Cyanoacetamide derivatives are precursors for heterocyclic synthesis . They are involved in the formation of various organic heterocycles, contributing to the synthesis of biologically active novel heterocyclic moieties .
Result of Action
The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade .
Biochemical Analysis
Biochemical Properties
N-[4-(cyanoacetyl)phenyl]acetamide plays a significant role in biochemical reactions, particularly in the formation of biologically active heterocyclic compounds. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for enzymes involved in cyanoacetylation reactions, leading to the formation of novel heterocyclic structures. These interactions are crucial for understanding the compound’s potential as a chemotherapeutic agent .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling proteins, leading to altered cellular responses. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. It is important to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into biologically active metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. Understanding the metabolic pathways of this compound is crucial for elucidating its biochemical properties and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
Properties
IUPAC Name |
N-[4-(2-cyanoacetyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8(14)13-10-4-2-9(3-5-10)11(15)6-7-12/h2-5H,6H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSYMJHFGPFVKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354680 |
Source


|
| Record name | N-[4-(cyanoacetyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252895-07-1 |
Source


|
| Record name | N-[4-(cyanoacetyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1269602.png)


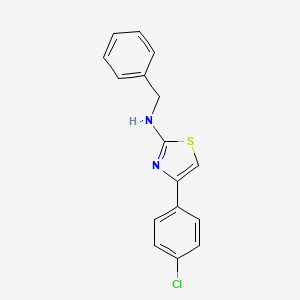
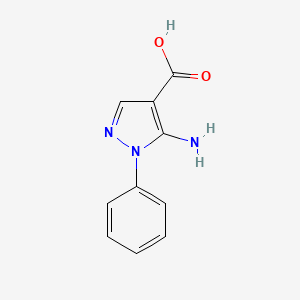
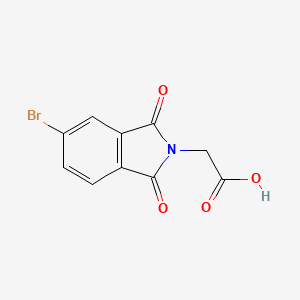

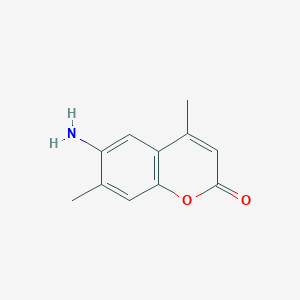
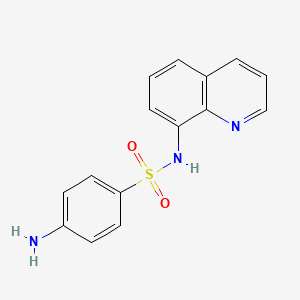
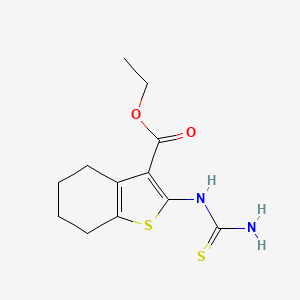
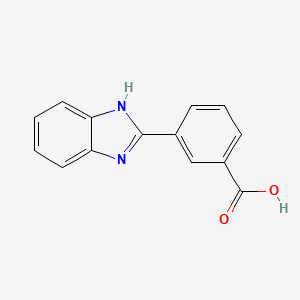
![2-[Methyl(thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1269627.png)
